

Comparative Pharmacokinetic Profile of Toldimfos Sodium Across Various Species

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Compound of Interest

Compound Name: Toldimfos sodium

Cat. No.: B046440

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This guide provides a comparative analysis of the pharmacokinetic properties of **toldimfos sodium**, an aromatic phosphorus compound used in veterinary medicine for the treatment and prophylaxis of metabolic disorders. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of this compound in different animal species.

Pharmacokinetic Data Summary

Toldimfos sodium is indicated for use in horses, cattle, sheep, pigs, and goats.^{[1][2]} It is characterized by rapid absorption and distribution, with elimination occurring primarily through urine as the parent compound.^{[3][4]} Pharmacokinetic studies have demonstrated that repeated dosing does not lead to bio-accumulation.^[1]

The most comprehensive data available is for bovine species. Following intramuscular administration in cattle, peak blood concentrations are achieved very rapidly.^{[1][3]} The pharmacokinetic profile in cattle is best described by a one-compartment distribution model.^{[1][3]}

Table 1: Comparative Pharmacokinetic Parameters of **Toldimfos Sodium** in Bovine Species

Parameter	Calves	Dairy Cows	Adult Bovines (GLP Radiolabeled Study)
Dose	10 mg/kg bw	10 mg/kg bw	20 mg/kg bw
Route of Administration	Intramuscular (IM)	Intramuscular (IM)	Intramuscular (IM)
Peak Concentration (Cmax)	Not specified	Not specified	52 - 61 µg eq/mL (serum)
Time to Peak (Tmax)	10 - 20 minutes	10 - 20 minutes	10 minutes (serum)
Elimination Half-Life (t½)	1.07 hours (serum)	1.15 hours (serum)	0.7 - 0.95 hours (serum)
Mean Residence Time (MRT)	3.6 hours (blood)	3.1 hours (blood)	1.1 - 1.4 hours (serum)
Volume of Distribution (Vd)	Not specified	Not specified	0.27 - 0.34 L/kg
Total Clearance (Cl)	Not specified	Not specified	0.2 - 0.27 L/hour (serum)
Data Source(s)	[1][3]	[1][3]	[1]

While **toldimfos sodium** is also indicated for use in horses, sheep, and swine, specific pharmacokinetic studies detailing parameters such as Cmax, t½, and Vd for these species were not available in the searched literature.

Experimental Protocols

The data presented in this guide is derived from studies employing specific methodologies to determine the pharmacokinetic profile of **toldimfos sodium**. Below are summaries of the typical experimental protocols used.

1. Animal Studies (Bovine)

- **Animal Models:** Studies have been conducted on calves, dairy cows, and adult bovines.[1] For example, one GLP-compliant study involved 12 adult bovines.[1]
- **Drug Administration:** **Toldimfos sodium** was administered via intramuscular (IM) injection at doses ranging from 10 mg/kg to 20 mg/kg body weight.[1][3] In some studies, injections were repeated 24 hours apart to assess bio-accumulation.[1]
- **Sample Collection:** Blood (for serum) and urine samples were collected at various time points post-administration. For instance, following a 10 mg/kg IM injection, peak blood concentration was observed within 10 to 20 minutes.[1][3] Urine analysis showed that the major fraction of the dose was eliminated within 6 hours.[1][3] In studies involving dairy cows, milk samples were also collected at 12-hour intervals.[1]

2. Analytical Methods

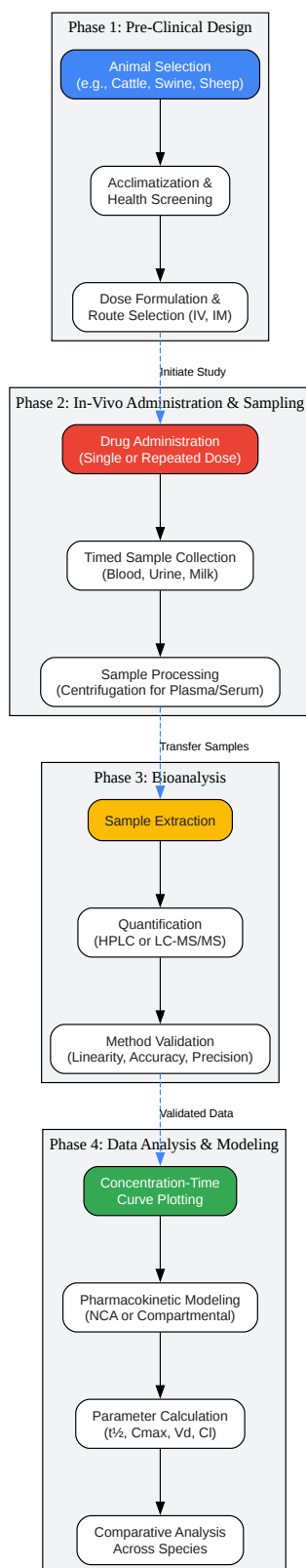
Multiple analytical techniques have been validated for the quantification of **toldimfos sodium** in biological matrices.

- **High-Performance Liquid Chromatography (HPLC):** This was the primary technique used for analyzing residues of toldimfos in tissues and body fluids in the foundational pharmacokinetic studies.[1] The method was adapted for different sample types by modifying the elution procedure.[1]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A more recent and highly sensitive method has been developed for detecting **toldimfos sodium** residues in porcine muscle and bovine milk.[5][6]
 - **Extraction:** The drug was extracted from samples using 10 mM ammonium formate in acetonitrile.[5][6]
 - **Purification:** The extract was purified using n-hexane.[5][6]
 - **Chromatography:** Separation was achieved on a Luna C18 column.[5][6]
 - **Limit of Quantification (LOQ):** The method achieved an LOQ of 0.005 mg/kg with good linearity ($R^2 > 0.98$).[5]

- UV-Vis Spectrophotometry: A simple and accurate UV spectrophotometric method has been developed for determining **toldimfos sodium** residues. The wavelength for analysis was 270 nm using HPLC-grade water as a diluent.[3][7]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a comparative pharmacokinetic study of a veterinary drug like **toldimfos sodium**.



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